molecular formula C12H15N3O2 B2568132 6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034520-14-2

6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No. B2568132
CAS RN: 2034520-14-2
M. Wt: 233.271
InChI Key: PTQPESQPAXLMQO-UHFFFAOYSA-N
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Description

The compound “6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid” is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse, given their wide range of pharmacological effects. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Spirocyclic Compounds in Drug Discovery

Spirocyclic compounds, due to their rigid structures, often exhibit unique biological activities. For example, the synthesis of diverse azaspirocycles has been explored for chemistry-driven drug discovery, with these compounds serving as scaffolds for the development of potential therapeutic agents (Wipf, Stephenson, & Walczak, 2004). Similarly, compounds like "6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid" could be investigated for their pharmacological properties, potentially leading to the development of new medications.

Synthetic Methodologies and Chemical Synthesis

Spirocyclic and pyrimidinyl motifs are common in molecules of medicinal interest, prompting research into efficient synthetic strategies for their construction. For instance, the development of new dipeptide synthons for peptide synthesis showcases the utility of spirocyclic compounds in synthesizing complex biological molecules (Suter, Stoykova, Linden, & Heimgartner, 2000). This highlights the importance of such compounds in advancing synthetic organic chemistry and could provide a framework for the synthesis of "6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid" and its derivatives.

Mechanism of Action

The mechanism of action of pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This includes prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions for research on “6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid” could include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-pyrimidin-2-yl-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-10(17)9-7-15(8-12(9)3-1-4-12)11-13-5-2-6-14-11/h2,5-6,9H,1,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQPESQPAXLMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

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